molecular formula C9H10N2 B13926038 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25796-96-7

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13926038
CAS No.: 25796-96-7
M. Wt: 146.19 g/mol
InChI Key: SHAQEKYKDDTDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a chemical building block of significant interest in pharmaceutical and medicinal chemistry research. As a derivative of the privileged pyrrolopyridine scaffold, it serves as a crucial precursor for the synthesis of novel bioactive molecules . The pyrrolopyridine core is a key structural motif in various pharmacologically active compounds and is recognized for its broad spectrum of potential therapeutic applications . This specific dimethyl derivative is particularly valued for its use in lead optimization and structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel ligands, including negative allosteric modulators (NAMs) for central nervous system (CNS) targets . Furthermore, the pyrrolopyridine scaffold is extensively investigated in oncology research for the development of potent antitumor agents, with some derivatives functioning as inhibitors of tubulin polymerization at the colchicine-binding site . The structural features of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine make it a versatile intermediate for constructing molecules with potential antidiabetic, antimicrobial, and antiviral properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

25796-96-7

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-7(2)11-8-4-3-5-10-9(6)8/h3-5,11H,1-2H3

InChI Key

SHAQEKYKDDTDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1N=CC=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,3-Dimethyl-1H-pyrrolo[3,2-b]pyridine

General Synthetic Approaches

The synthesis of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine generally involves the construction of the pyrrolo[3,2-b]pyridine core followed by introduction of methyl groups at the 2 and 3 positions. Key synthetic strategies include:

Specific Synthetic Routes

Cyclization via Ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate Intermediate

One well-documented preparation involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 Ethyl chloroformate, sodium hydroxide, 1,4-dioxane, 80°C, 1.5 h Conversion of 2-chloropyridin-3-amine to ethyl 2-chloropyridin-3-yl carbamate 71% isolated yield; white solid
2 Tributyl(prop-1-ynyl)stannane, Pd(PPh3) catalyst, 1,4-dioxane, reflux, 12 h Stille coupling to form ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate 63% yield; gold oil
3 Sodium hydroxide, ethanol, reflux, 1.5 h Cyclization and demethylation to afford 2-methyl-1H-pyrrolo[3,2-b]pyridine 87% yield; pink solid, 90% purity

This procedure effectively forms the pyrrolo[3,2-b]pyridine ring system with a methyl substituent at position 2. Further methylation at position 3 can be achieved by subsequent alkylation steps.

Condensation and Cyclization with Methylating Agents

Another approach involves condensation reactions between substituted pyridine derivatives and methylating agents under controlled conditions:

  • The reaction typically employs methanol or other methyl donors.
  • Alkylation agents introduce methyl groups selectively at the 2 and 3 positions.
  • Reaction conditions such as temperature, solvent choice, and time are optimized to maximize yield and purity.

For example, synthesis of related 5-methoxy-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives involves condensation of substituted pyridines with methylating agents followed by cyclization.

Copper(II)-Mediated Oxidative Coupling

Although more commonly applied to related pyrrolo[3,2-c]pyridine derivatives, Cu(II)-mediated direct oxidative coupling methods have been reported for constructing substituted pyrrolopyridine frameworks. This method allows for the formation of C–C bonds under mild conditions, facilitating the synthesis of methylated derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent Ethanol, 1,4-dioxane, methanol Solvent polarity affects solubility and reaction rate
Temperature 50–125 °C (microwave-assisted or reflux) Higher temperatures accelerate cyclization but may cause side reactions
Reaction Time 1.5 h to 12 h Sufficient time needed for complete conversion; prolonged times risk decomposition
Catalysts Pd(PPh3)4, Cu(OAc)2 Catalysts improve coupling efficiency and selectivity
Base Sodium hydroxide, potassium carbonate Bases facilitate deprotonation and cyclization

Optimization of these parameters is crucial for maximizing the yield of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine with high purity.

Data Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Cyclization via ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate 2-chloropyridin-3-amine, ethyl chloroformate, tributyl(prop-1-ynyl)stannane, NaOH 80 °C, reflux, 1.5–12 h Up to 87% Multi-step; well-characterized intermediates; high purity
Condensation with methylating agents Substituted pyridines, methanol, methylating agents Moderate heat, controlled time Moderate to good Suitable for methoxy and methyl substitutions; requires optimization
Cu(II)-mediated oxidative coupling Pyridine derivatives, CuCl2, bases Microwave irradiation, 85–125 °C Moderate Efficient C–C bond formation; applicable to substituted derivatives

Analytical Characterization

The synthesized 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ NMR signals for methyl groups appear as singlets around 2.5–3.0 ppm; aromatic protons appear between 6.4–8.4 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight (~131 g/mol for 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine).
  • Chromatography : Silica gel column chromatography is used for purification, often with ethyl acetate/hexane mixtures.
  • Melting Point : Reported values vary depending on purity and substituents.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the receptor’s activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 10299-69-1)

  • Structural Difference : The pyridine and pyrrole rings are fused at the [2,3-b] positions instead of [3,2-b], altering electron density distribution.
  • Synthetic Routes : Synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using brominated intermediates .
  • Applications : Acts as a precursor for Fyn kinase inhibitors, with modifications at the 5-position enhancing binding affinity .

2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 14623-27-9)

  • Structural Difference : The nitrogen atom in the pyridine ring is positioned at the 3-carbon instead of 2, leading to distinct π-orbital overlap.
  • Properties : Lower basicity (predicted pKa ~7.18) compared to [3,2-b] isomers due to altered resonance stabilization .

Substituent-Modified Analogs

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Key Features : Bromine at position 5 and nitro group at position 3 enable further functionalization via cross-coupling or reduction.
  • Synthetic Utility: Used to generate 3-amino derivatives (e.g., 7a-f in ) for N-acylation reactions .
  • Biological Relevance : Nitro groups enhance electrophilicity, improving interactions with kinase ATP-binding pockets .

5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b)

  • Substituent Effects :
    • Methoxy groups improve solubility via hydrogen bonding.
    • Ethynylpyridine substituents increase rigidity, enhancing selectivity for Fyn kinase (IC50 < 100 nM) .
  • Spectral Data :
    • ¹H NMR : δ 8.81 (s, ArH), 7.07 (d, J = 8.3 Hz, OCH3-substituted phenyl).
    • HRMS : [M+H]+ 356.1393 (calc. 356.13934) .

Key Research Findings

  • Synthetic Flexibility : 2,3-Dimethyl derivatives exhibit lower reactivity in cross-coupling reactions compared to brominated analogs (e.g., 5-bromo-3-nitro derivatives require milder conditions for Suzuki reactions) .
  • Biological Selectivity : Ethynyl-substituted pyrrolo[2,3-b]pyridines (e.g., 21b) show >10-fold selectivity for Fyn kinase over Src due to steric complementarity in the hydrophobic pocket .
  • Stability Issues: 3-Amino-pyrrolo[2,3-b]pyridines decompose rapidly, necessitating immediate N-acylation for stabilization .

Biological Activity

2,3-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is C8H8N2C_8H_8N_2. The compound features a pyrrole moiety fused to a pyridine ring, which contributes to its unique biological properties. The presence of methyl groups at the 2 and 3 positions enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit a range of biological activities:

  • Antitumor Activity : Compounds within this class have shown significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that certain derivatives inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through the inhibition of fibroblast growth factor receptors (FGFRs) .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases. For example, MPS1 kinase inhibitors based on the pyrrolo[3,2-b]pyridine scaffold have shown promising results in preclinical studies, exhibiting low IC50 values (0.025 μM) .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokine release. One notable compound selectively inhibited TNF-α release from macrophages exposed to inflammatory stimuli .

Structure-Activity Relationship (SAR)

The biological activity of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can be influenced by various substituents on the pyridine ring. A study focusing on SAR found that modifications at specific positions significantly impacted potency against cancer cell lines and enzyme inhibition .

Substituent PositionEffect on Activity
2-MethylIncreased lipophilicity and cell permeability
3-MethylEnhanced binding affinity to target enzymes
5-MethoxyImproved selectivity for FGFR inhibition

Case Studies

  • FGFR Inhibition : Compound 4h from a series of pyrrolo[3,2-b]pyridine derivatives exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 nM to 712 nM against different FGFR isoforms. This compound also inhibited the migration and invasion of cancer cells .
  • MPS1 Inhibition : The discovery of small-molecule inhibitors based on the pyrrolo[3,2-b]pyridine scaffold led to compounds that stabilize an inactive conformation of MPS1, demonstrating significant antiproliferative activity in human tumor xenograft models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization of substituted pyridine precursors. For example, Scheme 5 () outlines a route using NaH/MeI for methylation, followed by nitration and Suzuki coupling. Regioselectivity in halogenation or cross-coupling steps (e.g., Pd-catalyzed reactions) is controlled by steric and electronic effects. For instance, iodination at the 3-position of the pyrrolopyridine ring ( ) is favored due to the electron-rich nature of the pyrrole moiety. Optimization of temperature, catalysts (e.g., Pd(PPh₃)₄), and solvent systems (e.g., dioxane/water) is critical for yield and purity .

Q. How can researchers validate the structural identity of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR and HRMS for structural confirmation. For example, in , ¹H NMR of 3-cyano-4-azido derivatives shows distinct aromatic proton couplings (δ 7.23–8.21 ppm), while HRMS ([M+H]⁺) matches calculated values within 0.5 ppm error. X-ray crystallography ( ) resolves ambiguities in stereochemistry or substituent positioning. For methyl groups, ¹³C NMR typically shows signals at δ 10–25 ppm .

Q. What purification strategies are effective for isolating pyrrolopyridine intermediates?

  • Methodological Answer : Silica gel chromatography with gradient elution (e.g., heptane/EtOAc 8:2 in ) is standard. For polar intermediates (e.g., nitro or azido derivatives), reverse-phase HPLC or recrystallization from EtOAc/hexane mixtures improves purity. highlights the use of semi-saturated NaHCO₃ washes to remove acidic byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 2,3-dimethyl-pyrrolopyridines as kinase inhibitors?

  • Methodological Answer : SAR studies focus on substituent effects at the 3- and 5-positions. For example:

  • 3-Position : Electron-withdrawing groups (e.g., CN, I) enhance binding to kinase ATP pockets ( ).
  • 5-Position : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve selectivity for CDK4/6 or VEGFR ( ).
  • Table 1 : Activity Trends in Kinase Inhibition
Substituent (Position)Target KinaseIC₅₀ (nM)Reference
3-CN, 5-PhCDK4/612–18
3-I, 5-(3,4-OMe-Ph)VEGFR28–22

Q. How can computational modeling resolve contradictions in spectral data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting in ) are addressed via DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. Molecular docking (AutoDock Vina) clarifies substituent effects on binding modes, aiding in rationalizing bioactivity data ( ). For example, survivin downregulation in mesothelioma models ( ) correlates with Thr34 phosphorylation inhibition predicted by MD simulations .

Q. What strategies optimize in vivo efficacy of pyrrolopyridine-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetics : Introduce methyl or fluoro groups to enhance metabolic stability ( ).
  • Formulation : Co-administer with taxanes (e.g., paclitaxel in ) for synergistic cytotoxicity.
  • Dosing : Intraperitoneal administration (e.g., 1f, 3f derivatives in ) achieves tumor volume inhibition of 58–75% in murine models at 25 mg/kg .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported yields for Suzuki-Miyaura couplings of pyrrolopyridines?

  • Methodological Answer : Variations stem from:

  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) in vs. PdCl₂(dppf) in other studies.
  • Solvent Systems : Aqueous dioxane () vs. toluene/EtOH ( ) affects boronic acid solubility.
  • Oxygen Sensitivity : Strict inert conditions (N₂/Ar) are critical for reproducibility .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating antitumor activity?

  • Methodological Answer :

  • In Vitro : RIN5F cell assays () for glucose-dependent insulinotropic activity; MTT assays in mesothelioma cell lines (e.g., STO, MP5; ).
  • In Vivo : Xenograft models (e.g., diffuse malignant peritoneal mesothelioma in mice; ) with endpoints like tumor volume and survivin expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.